2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Description
The compound contains several functional groups, including a methylidene group, a thiazolidine ring, and a propanoic acid group . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The thiazolidine ring is a heterocyclic compound containing sulfur and nitrogen. The propanoic acid group is a carboxylic acid functional group.
Scientific Research Applications
Chemiluminescence
Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. This research highlights the potential use of sulfur-substituted compounds in developing chemiluminescent probes or materials (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Antimicrobial Properties
Gouda et al. (2010) explored the synthesis and antimicrobial evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives. Their findings suggest the potential of thiazolidinone derivatives as antimicrobial agents, which could be relevant for the development of new antibiotics or antiseptics (Gouda, Berghot, Shoeib, & Khalil, 2010).
Pharmacological Evaluation and Antiproliferative Activity
Siddiqui et al. (2014) conducted a study on the synthesis, pharmacological evaluation, molecular docking, and cytotoxicity studies on some N-substituted oxadiazole derivatives. Their research demonstrated the antibacterial potential and moderate anti-enzymatic properties of these compounds, as well as less cytotoxic effects, which could be of interest for drug development and therapeutic applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).
Catalysis
Tayebi et al. (2011) described the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones). This highlights the catalytic applications of sulfur-containing compounds in organic synthesis, particularly in environmentally friendly processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Molecular Engineering for Solar Cell Applications
Kim et al. (2006) conducted molecular engineering of organic sensitizers for solar cell applications, focusing on donor, electron-conducting, and anchoring groups. This research signifies the potential of sulfur-substituted organic compounds in photovoltaic applications, enhancing solar cell efficiency (Kim, Lee, Kang, et al., 2006).
Properties
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-8(14(18)19)16-13(17)11(23-15(16)22)7-9-5-4-6-10(20-2)12(9)21-3/h4-8H,1-3H3,(H,18,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULKDCUHINDVKH-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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